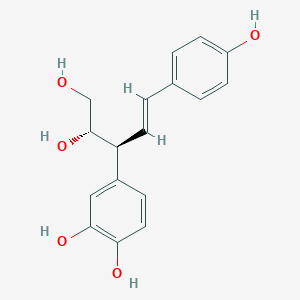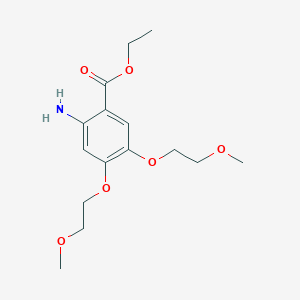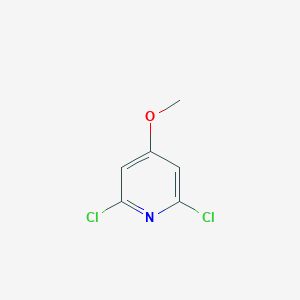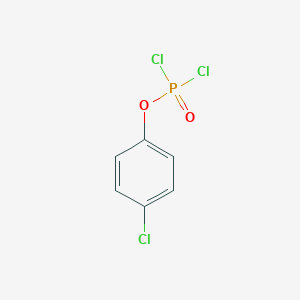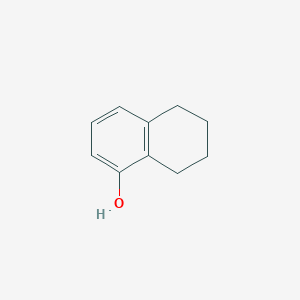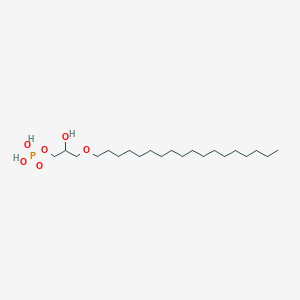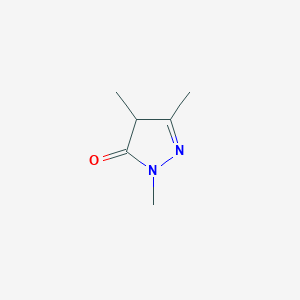
2-Pyrazolin-5-one, 1,3,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrazolin-5-one, 1,3,4-trimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'Acetamidoazobenzene' and '4-Methyl-1-phenyl-3-pyrazolin-5-one'. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
2-Pyrazolin-5-one, 1,3,4-trimethyl- has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of analytical chemistry. This compound is used as a reagent for the determination of various metals like copper, nickel, and cobalt. It is also used as a reagent for the determination of nitrite ions in water.
Another significant application of 2-Pyrazolin-5-one, 1,3,4-trimethyl- is in the field of medicinal chemistry. This compound has been reported to possess various biological activities like anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antitumor and antioxidant activities.
Wirkmechanismus
The mechanism of action of 2-Pyrazolin-5-one, 1,3,4-trimethyl- is not well understood. However, it is believed that this compound exerts its biological activities by inhibiting the production of inflammatory mediators like prostaglandins and cytokines. It is also believed to scavenge free radicals and prevent oxidative damage to cells.
Biochemische Und Physiologische Effekte
2-Pyrazolin-5-one, 1,3,4-trimethyl- has been reported to possess various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. It has also been reported to reduce fever in animal models of pyrexia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-Pyrazolin-5-one, 1,3,4-trimethyl- in lab experiments is its low toxicity. This compound is relatively safe to handle and does not pose a significant risk to human health. Another advantage is its high solubility in organic solvents, which makes it easy to use in various experimental procedures.
However, one of the limitations of using this compound in lab experiments is its limited stability. This compound is relatively unstable and can decompose over time, leading to inaccurate results. Another limitation is its high cost, which can make it challenging to use in large-scale experiments.
Zukünftige Richtungen
There are various future directions for the study of 2-Pyrazolin-5-one, 1,3,4-trimethyl-. One of the significant directions is the study of its potential applications in the field of nanotechnology. This compound has been reported to possess excellent reducing properties, which make it a potential candidate for the synthesis of nanoparticles.
Another future direction is the study of its potential applications in the field of drug discovery. This compound has been reported to possess various biological activities, which make it a potential lead compound for the development of new drugs.
Conclusion
In conclusion, 2-Pyrazolin-5-one, 1,3,4-trimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in analytical chemistry and medicinal chemistry. It has been reported to possess various biological activities like anti-inflammatory, analgesic, and antipyretic activities. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 2-Pyrazolin-5-one, 1,3,4-trimethyl- can be achieved through various methods. One of the commonly used methods is the reaction between 4-methyl-1-phenyl-3-pyrazolin-5-one and methyl iodide in the presence of a base like potassium carbonate. Another method involves the reaction between 4-methyl-1-phenyl-3-pyrazolin-5-one and acetic anhydride in the presence of a catalyst like sulfuric acid. This method is known as the Perkin reaction.
Eigenschaften
CAS-Nummer |
17826-82-3 |
|---|---|
Produktname |
2-Pyrazolin-5-one, 1,3,4-trimethyl- |
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
2,4,5-trimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)7-8(3)6(4)9/h4H,1-3H3 |
InChI-Schlüssel |
CACWZFVIOGIBFP-UHFFFAOYSA-N |
SMILES |
CC1C(=NN(C1=O)C)C |
Kanonische SMILES |
CC1C(=NN(C1=O)C)C |
Synonyme |
2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



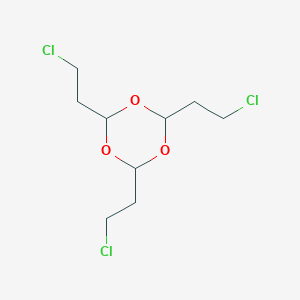
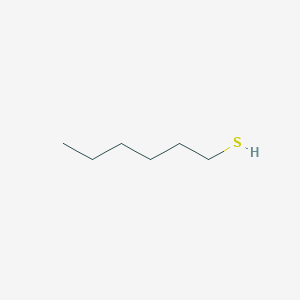

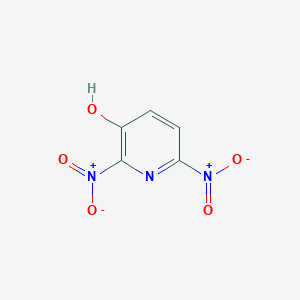
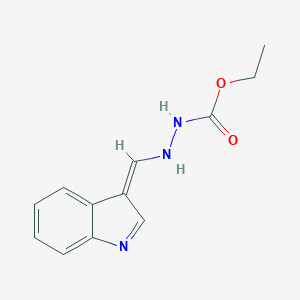
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)
